[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester
Description
This compound is a chiral carbamate derivative featuring a pyrrolidine ring substituted with a 2-amino-acetyl group and an isopropyl-tert-butyl carbamate moiety.
The compound’s tert-butyl carbamate group enhances stability and modulates solubility, while the 2-amino-acetyl moiety provides a reactive primary amine, suggesting utility as an intermediate in peptide synthesis or protease inhibitor development. It is classified as a research chemical, with strict handling protocols (e.g., PPE requirements, waste disposal guidelines) emphasized in similar compounds ().
Properties
IUPAC Name |
tert-butyl N-[(3S)-1-(2-aminoacetyl)pyrrolidin-3-yl]-N-propan-2-ylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O3/c1-10(2)17(13(19)20-14(3,4)5)11-6-7-16(9-11)12(18)8-15/h10-11H,6-9,15H2,1-5H3/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQMFGSUHDOVEN-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCN(C1)C(=O)CN)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N([C@H]1CCN(C1)C(=O)CN)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by its unique structural features, has been studied for various therapeutic applications, including anti-cancer and neuroprotective effects.
Chemical Structure and Properties
The compound has the following chemical formula:
It features a pyrrolidine ring, an amino group, and a tert-butyl ester, which contribute to its biological activity. The presence of the amino group allows for hydrogen bonding with biological targets, while the ester can undergo hydrolysis to release active intermediates.
The biological activity of [(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester is attributed to its interaction with various molecular targets. The mechanism involves:
- Hydrogen Bonding : The amino group forms hydrogen bonds with proteins or enzymes, potentially modulating their activity.
- Hydrolysis : The ester group can be hydrolyzed in physiological conditions, releasing biologically active entities that may exert therapeutic effects.
Anticancer Activity
Recent studies have indicated that compounds similar to [(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester exhibit significant anticancer properties. For instance:
- A derivative demonstrated enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin .
- The compound's structure supports interactions with cancer-related proteins, suggesting potential mechanisms for inhibiting tumor growth.
Neuroprotective Effects
Research has highlighted the neuroprotective potential of pyrrolidine derivatives:
- Compounds in this class have shown promise in targeting neuroinflammatory pathways and providing antioxidant effects .
- Studies have indicated dual inhibition of cholinesterase and beta-secretase enzymes, which are critical in Alzheimer's disease pathology .
Data Tables
| Activity | Effect | Reference |
|---|---|---|
| Anticancer | Cytotoxicity against FaDu cells | |
| Neuroprotection | Antioxidant and antiaggregatory | |
| Cholinesterase Inhibition | Dual inhibition in Alzheimer's models |
Case Studies
-
Cytotoxicity Study :
- Objective : To assess the anticancer activity against hypopharyngeal tumors.
- Method : FaDu cells were treated with varying concentrations of the compound.
- Results : The compound showed a dose-dependent increase in cytotoxicity, indicating its potential as a therapeutic agent in cancer treatment.
-
Neuroprotective Study :
- Objective : To evaluate the effects on neuroinflammation.
- Method : In vitro assays were conducted using neuronal cell lines exposed to inflammatory cytokines.
- Results : The compound significantly reduced markers of inflammation and oxidative stress, suggesting its utility in neurodegenerative diseases.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogs derived from the evidence:
Notes:
- *Molecular formula and weight for the target compound are inferred from analogs.
- Data gaps (e.g., exact solubility, stability) reflect limitations in the provided evidence.
Key Insights from Structural Variations:
Heterocyclic Ring Size :
- Pyrrolidine (5-membered) vs. piperidine (6-membered) alters ring puckering and hydrogen-bonding capacity. Piperidine derivatives (e.g., ) may exhibit improved metabolic stability due to reduced ring strain.
Substituent Effects: Amino-acetyl (target compound): Enables nucleophilic reactions (e.g., peptide coupling). Chloro-acetyl (): Serves as a synthetic intermediate for alkylation or displacement reactions.
Carbamate Group Modifications :
- Isopropyl-tert-butyl (target compound) balances steric protection and lipophilicity.
- Cyclopropyl () introduces rigidity, possibly enhancing target selectivity in enzyme inhibition.
Stereochemistry :
- The (S)-configuration in the target compound and analogs (e.g., ) is critical for chiral recognition in biological systems, such as binding to protease active sites.
Research Implications:
For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
